molecular formula C10H9NO4 B8759255 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester

Cat. No.: B8759255
M. Wt: 207.18 g/mol
InChI Key: NVXKMHUNXMXXDM-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester is an organic compound with the molecular formula C10H9NO4. It is a derivative of propenoic acid (commonly known as acrylic acid) where the hydrogen atom on the carboxyl group is replaced by a methyl group, and a nitrophenyl group is attached to the propenoic acid backbone. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester typically involves the esterification of 3-(4-nitrophenyl)propenoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

3-(4-nitrophenyl)propenoic acid+methanolacid catalyst2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester+water\text{3-(4-nitrophenyl)propenoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(4-nitrophenyl)propenoic acid+methanolacid catalyst​2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide, water.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 3-(4-aminophenyl)propenoic acid.

    Hydrolysis: 3-(4-nitrophenyl)propenoic acid.

Scientific Research Applications

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and copolymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester depends on the specific application. In biological systems, it may interact with cellular components through its nitro and ester groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular targets, while the ester group can be hydrolyzed to release the active carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.

    3-(4-Nitrophenyl)propenoic acid: The parent acid without the ester group.

    2-Propenoic acid, 3-(4-aminophenyl)-, methyl ester: The amino derivative of the compound.

Uniqueness

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both the nitro and ester groups provides versatility in synthetic and industrial processes.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C10H9NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3

InChI Key

NVXKMHUNXMXXDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thionyl chloride (28.8 ml, 0.4 mol) was added dropwise to methanol (450 ml) at −10° C. temperature. To the obtained solution was added 3-(4-nitrophenyl)-acrylic acid (71) (38.63 g, 0.2 mol) and the reaction mixture was stirred at 0° C. for 3 hours, at ambient temperature for 24 hours and at 40° C. for 1 hour. The resulting precipitate was filtered, washed with methanol (2×10 ml) and dried affording the title compound in a form of yellow crystals (39.55 g, 96%). 1H NMR (DMSO-d6, HMDSO), δ: 3.69 (2H, br s); 3.77 (3H, s); 6.87 (1H, d, J=16.0 Hz); 7.67-8.39 (5H, m).
Quantity
28.8 mL
Type
reactant
Reaction Step One
Quantity
450 mL
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reactant
Reaction Step One
Quantity
38.63 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5.80 g of p-nitrocinnamic acid, 10.4 g of methyl iodide, 10.4 g of anhydrous potassium carbonate and 200 ml of acetone was stirred at room temperature for 2 days. The resultant precipitate was filtered off, the filtrate was concentrated under reduced pressure and, after addition of water, the residue was extracted with ethyl acetate. The organic layer was washed with saturated solution of sodium hydrogen carbonate and saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 3.30 g of methyl 4-nitrocinnamate.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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